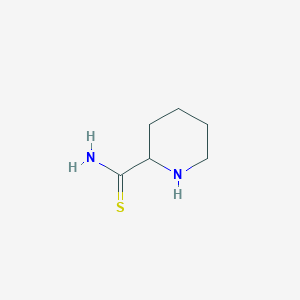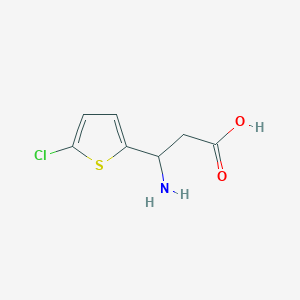
3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid: is an organic compound with the molecular formula C₇H₈ClNO₂S It is a derivative of propanoic acid, featuring an amino group and a chlorinated thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl₂) and ammonia (NH₃).
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Alkylation: The amine is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated thiophene ring can be reduced to a thiol group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and formulations.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(thiophen-2-yl)propanoic acid
- 3-Amino-3-(2-chlorophenyl)propanoic acid
- 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid
Comparison: Compared to its analogs, 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom on the thiophene ring. This chlorine atom can influence the compound’s reactivity, stability, and biological activity. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H8ClNO2S |
|---|---|
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
3-amino-3-(5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11) |
InChI-Schlüssel |
OWUUKJDYHDUZTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


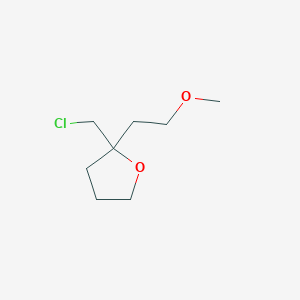
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)

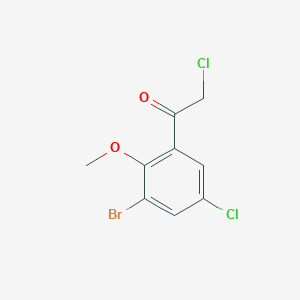
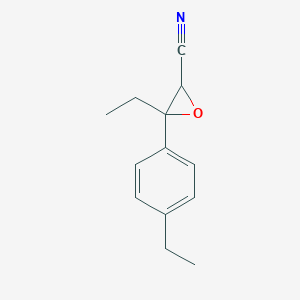

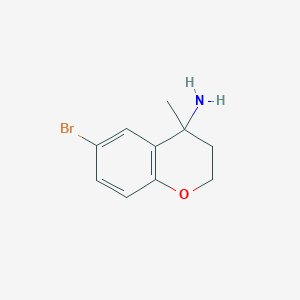
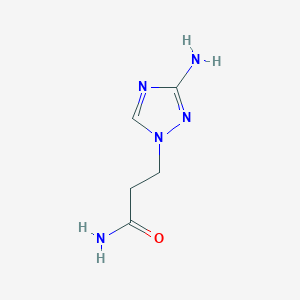
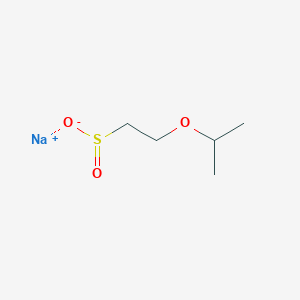
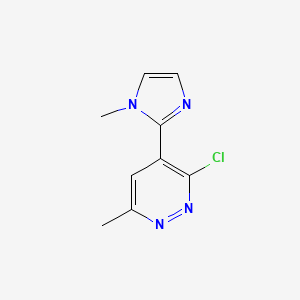
![Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
